Cycloaraneosene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

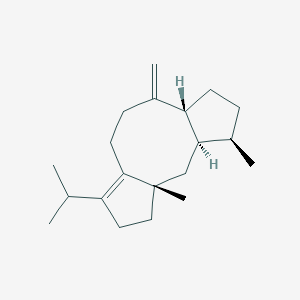

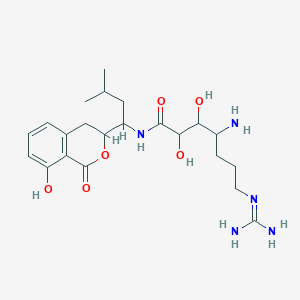

Cycloaraneosene is a cycloalkene hydrocarbon with the chemical formula C10H12. It is a unique compound due to its strained, highly reactive structure. Cycloaraneosene has been the subject of scientific research for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Cycloaraneosene and its derivatives have drawn interest in synthetic chemistry, particularly in exploring strategies for constructing complex bicyclic systems. For instance, the synthesis of cycloaraneosene's core structure has been achieved through a meticulous process involving ring-closing metathesis and palladium-mediated coupling reactions. This synthesis pathway is significant for generating the central eight-membered ring and introducing exocyclic side-chains, offering a foundation for creating diverse cycloaraneosene-based compounds with potential applications in various scientific fields (Ruprah et al., 2002).

Biocatalysis and Enzymatic Functions

In the realm of enzymatic reactions and natural product biosynthesis, cycloaraneosene has demonstrated its versatility. A group of cytochrome P450 enzymes, known for their role in catalyzing complex chemical transformations, has been found to reshape the cycloaraneosene framework into a highly oxidized and rearranged sordarinane architecture. This transformation involves novel enzyme functions, such as C-C bond cleavage and selective oxidation processes, highlighting the potential of cycloaraneosene-based compounds in generating new chemical entities with unique properties (Chen et al., 2022).

Cyclodextrin Research and Industrial Applications

Cycloaraneosene's structural and functional resemblance to cyclodextrins, a class of cyclic oligosaccharides, has made it a subject of interest in various scientific explorations. Cyclodextrins, known for their ability to form inclusion complexes with small molecules, have found widespread applications across industries, including pharmaceuticals, food, cosmetics, and agriculture. The studies on cyclodextrins shed light on the potential pathways and applications for cycloaraneosene and its derivatives, indicating their capability to revolutionize multiple industrial sectors (Davis & Brewster, 2004).

Eigenschaften

CAS-Nummer |

110990-41-5 |

|---|---|

Molekularformel |

C20H32 |

Molekulargewicht |

272.5 g/mol |

IUPAC-Name |

(1R,3S,11R,14R)-3,14-dimethyl-10-methylidene-6-propan-2-yltricyclo[9.3.0.03,7]tetradec-6-ene |

InChI |

InChI=1S/C20H32/c1-13(2)16-10-11-20(5)12-18-15(4)6-8-17(18)14(3)7-9-19(16)20/h13,15,17-18H,3,6-12H2,1-2,4-5H3/t15-,17+,18-,20+/m1/s1 |

InChI-Schlüssel |

RROMSRXZXPWQPJ-QEEHTWDDSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1C[C@@]3(CCC(=C3CCC2=C)C(C)C)C |

SMILES |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

Kanonische SMILES |

CC1CCC2C1CC3(CCC(=C3CCC2=C)C(C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)

![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)

![2,3-Bis[[(2E,4E)-octadeca-2,4-dienoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B25636.png)